molecular formula C23H20ClN5O3 B2570854 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide CAS No. 1358698-91-5

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide

Cat. No. B2570854
CAS RN: 1358698-91-5
M. Wt: 449.9
InChI Key: LGZVUVOUNUPOAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H20ClN5O3 and its molecular weight is 449.9. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cannizzaro Reaction

The Cannizzaro reaction, named after its discoverer Stanislao Cannizzaro, involves the base-induced disproportionation of an aldehyde lacking a hydrogen atom in the alpha position. Specifically, the compound undergoes the following transformation:

C6H5CHO+KOH→C6H5CH2OH+C6H5COOK2 \, \text{C}_6\text{H}_5\text{CHO} + \text{KOH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{C}_6\text{H}_5\text{COOK} 2C6​H5​CHO+KOH→C6​H5​CH2​OH+C6​H5​COOK

In this reaction, the oxidation product is a salt of a carboxylic acid, and the reduction product is an alcohol. The mechanism involves nucleophilic acyl substitution on an aldehyde, with the leaving group attacking another aldehyde. The overall reaction follows third-order kinetics and is second order in aldehyde and first order in base .

IUPAC Naming and Structural Isomerism

The compound’s IUPAC name is 3-bromo-2,2-bis(4-chlorophenyl)butane according to the locant rule. However, some textbooks refer to it as 2-bromo-3,3-bis(4-chlorophenyl)butane . This structural isomerism highlights the importance of precise nomenclature in chemical communication.

Enantioselective Synthesis of 8-Azabicyclo[3.2.1]octane

The 8-azabicyclo[3.2.1]octane scaffold is a central core in tropane alkaloids, which exhibit diverse biological activities. Researchers have explored stereoselective methods to prepare this structure. The compound could serve as a precursor or intermediate in such syntheses .

properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopteridin-1-yl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O3/c1-2-16-5-3-4-6-18(16)27-19(30)14-28-21-20(25-11-12-26-21)22(31)29(23(28)32)13-15-7-9-17(24)10-8-15/h3-12H,2,13-14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZVUVOUNUPOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide

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